3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one
Description
Significance of Bicyclic Azacycles in Medicinal Chemistry and Organic Synthesis
Bicyclic azacycles, which are organic compounds containing two fused rings with at least one nitrogen atom, represent a critically important class of molecules in drug discovery and organic synthesis. Their rigid, three-dimensional structures offer a powerful tool for medicinal chemists to explore chemical space more effectively than with flat, aromatic systems. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
In drug design, bicyclic azacycles are often employed as "scaffold hopping" agents to create novel compounds with improved pharmacological properties, starting from a known active molecule. Furthermore, the incorporation of these sp³-rich frameworks helps compounds "escape flatland," a strategy to increase the three-dimensionality of molecules, which has been correlated with higher success rates in clinical development. Azacycles are a common motif in a vast array of pharmaceuticals, demonstrating diverse biological activities, including antiviral, anticancer, and anti-Alzheimer's properties.
Overview of the 3-Azabicyclo[3.1.1]heptane Core Structure and its Research Relevance
The 3-azabicyclo[3.1.1]heptane core is a specific bicyclic amine that consists of a six-membered piperidine (B6355638) ring fused with a four-membered cyclobutane (B1203170) ring. This strained, bicyclic system imparts a well-defined and rigid geometry to the molecule.
A key area of its research relevance lies in its role as a bioisostere—a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. The 3-azabicyclo[3.1.1]heptane scaffold has been proposed as a saturated, three-dimensional bioisostere for common aromatic rings like pyridine (B92270) and meta-substituted benzene (B151609) rings. acs.orgchemrxiv.org Replacing these flat aromatic systems with a rigid, non-planar scaffold like 3-azabicyclo[3.1.1]heptane can significantly improve a drug candidate's physicochemical properties, such as metabolic stability and lipophilicity, without compromising its ability to interact with its target. acs.org For instance, the incorporation of this core into the structure of the antihistamine drug Rupatidine resulted in a dramatic improvement of its properties.
Contextualization of 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one within this Scaffold
This compound is a specific derivative of the parent 3-azabicyclo[3.1.1]heptane core. Its structure is defined by two key modifications to the basic scaffold:
A benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) is substituted on the nitrogen atom at position 3. In synthetic chemistry, the benzyl group is often used as a protecting group for amines, but it can also be an integral part of a pharmacophore that interacts with a biological target.
A carbonyl group (=O) is located at position 2 of the bicyclic system. The presence of this carbonyl group adjacent to the nitrogen atom classifies the compound as a lactam (a cyclic amide).
This compound integrates the rigid, conformationally restricted framework of the 3-azabicyclo[3.1.1]heptane system with the specific chemical features of a benzyl amine and a lactam. While the broader 3-azabicyclo[3.1.1]heptane class, including isomers like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been identified as a promising building block in medicinal chemistry for creating novel piperidine derivatives, specific research detailing the synthesis and application of the 2-one isomer is less prevalent in the scientific literature. nih.govacs.org Nevertheless, its structure places it firmly within this important and actively studied class of compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13-12-6-11(7-12)9-14(13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFKRPHPDTFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyl 3 Azabicyclo 3.1.1 Heptan 2 One and Its Derivatives
Strategic Approaches to the 3-Azabicyclo[3.1.1]heptane Framework.
The synthesis of the 3-azabicyclo[3.1.1]heptane core has been approached through various innovative strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substituent diversity.
Double Mannich Reaction and Cyclobutane (B1203170) Annulation Strategies for Bicyclic Piperidine (B6355638) Analogues.
The double Mannich reaction of cyclobutanone is a notable method for constructing the 3-azabicyclo[3.1.1]heptane skeleton. researchgate.net This reaction, involving the condensation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine, provides a direct route to bicyclic piperidine analogues. nih.gov The conformational restriction imposed by the bicyclic structure can lead to more efficient and selective ligands for various biological targets. namiki-s.co.jp Cyclobutane annulation strategies, in general, serve as a foundational approach to accessing these constrained ring systems, which are valuable in drug design. d-nb.info
Diastereoselective Strecker Reaction and Intramolecular Imide Formation for Bicyclic Intermediates.
An efficient and scalable approach to the 3-azabicyclo[3.1.1]heptane framework relies on the intramolecular imide formation of a suitably 1,3-difunctionalized cyclobutane derivative. chemrxiv.orgchemrxiv.org This key intermediate can be obtained through a diastereoselective Strecker reaction of readily available 3-oxocyclobutanecarboxylate. chemrxiv.orgchemrxiv.org The Strecker synthesis, a classic method for preparing α-amino acids from aldehydes or ketones, can be adapted to create the necessary stereochemistry on the cyclobutane ring. nih.govyoutube.com This method has been successfully applied to the multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a versatile building block for medicinal chemistry. chemrxiv.orgchemrxiv.org
| Step | Reaction | Key Features | Reference |
| 1 | Diastereoselective Strecker Reaction | Utilizes 3-oxocyclobutanecarboxylate to introduce amino and nitrile groups with specific stereochemistry. | chemrxiv.orgchemrxiv.org |
| 2 | Intramolecular Imide Formation | Cyclization of the 1,3-functionalized cyclobutane to form the bicyclic imide core. | chemrxiv.orgchemrxiv.org |
Photochemical Cycloaddition Reactions in Bicyclic Systems.
Photochemical [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutane rings and, by extension, bicyclic systems like the 3-azabicyclo[3.1.1]heptane framework. acs.orgwikipedia.org This light-activated pericyclic reaction involves the combination of two unsaturated molecules to form a cyclobutane adduct. pearson.com While direct photochemical synthesis of the 3-azabicyclo[3.1.1]heptane core is less commonly reported, the principles of photochemical cycloaddition are instrumental in creating the foundational cyclobutane ring, which can then be further elaborated. nih.govresearchgate.net For instance, the synthesis of bicyclic nucleosides has been achieved using photolytic ring expansion of cyclobutanone precursors, which are themselves formed via [2+2] cycloaddition. nih.gov
Silver-Enabled Strategies for Polysubstituted 3-Azabicyclo[3.1.1]heptanes.
A remarkably simple and efficient silver-enabled strategy has been developed to access polysubstituted 3-azabicyclo[3.1.1]heptanes in a single step from readily accessible bicyclobutanes (BCBs) and isocyanides. nih.govresearchgate.net This process is proposed to proceed through a formal (3+3)/(3+2)/retro-(3+2) cycloaddition sequence. nih.govresearchgate.net This novel protocol allows for the rapid generation of molecular complexity from simple starting materials and provides products that can be easily derivatized. nih.govresearchgate.net The use of silver catalysis represents a significant advancement in the synthesis of these valuable sp3-rich bicyclic building blocks. nih.govresearchgate.net
Reductive Approaches from Spirocyclic Oxetanyl Nitriles.
A general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed through the reduction of spirocyclic oxetanyl nitriles. researchgate.netnih.gov This transformation provides a versatile entry point to the bicyclic core and has been shown to be applicable on a large scale. researchgate.net The mechanism, scope, and scalability of this reductive approach have been studied, demonstrating its utility in preparing these compounds for applications in drug discovery. researchgate.netnih.gov
| Starting Material | Key Transformation | Product | Reference |
| Spirocyclic Oxetanyl Nitrile | Reduction | 3-Azabicyclo[3.1.1]heptane | researchgate.netnih.gov |
Scalable and Efficient Synthesis Protocols for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (as a related precursor).
An efficient, two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been reported, establishing it as a promising building block for medicinal chemistry. researchgate.net This precursor allows for the selective derivatization of the cyclobutane ring, leading to novel conformationally restricted piperidine derivatives. researchgate.net The scalability of this synthesis is crucial for its application in drug discovery programs, where large quantities of building blocks are often required. researcher.life The development of such protocols is a key focus in process chemistry to enable the exploration of these bicyclic scaffolds in various therapeutic areas.
Control of Stereochemistry in the Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
The spatial arrangement of atoms is a critical determinant of the biological activity of molecules, making stereochemistry a central focus in the synthesis of pharmacologically relevant scaffolds like 3-azabicyclo[3.1.1]heptane. The development of synthetic methodologies that allow for precise control over the three-dimensional structure of these bicyclic systems is essential for creating Csp³-rich drug candidates. rsc.org Recent advancements have provided several powerful strategies for achieving high levels of both diastereoselectivity and enantioselectivity in the construction of the 3-azabicyclo[3.1.1]heptane core and its derivatives.
Key strategies for stereocontrol in this context include catalytic asymmetric cycloadditions, substrate-controlled diastereoselective reactions, and the use of chiral auxiliaries. These methods enable the synthesis of complex, multi-substituted 3-azabicyclo[3.1.1]heptanes with defined stereocenters, which are valuable as bioisosteres for meta-substituted arenes and pyridines. acs.orgchinesechemsoc.org
Catalytic Asymmetric Cycloadditions
A significant breakthrough in the enantioselective synthesis of chiral 3-azabicyclo[3.1.1]heptanes involves the use of transition metal catalysis. acs.org An unprecedented copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and azomethine ylides has been developed, yielding a diverse range of enantioenriched 3-azabicyclo[3.1.1]heptanes. acs.org This method demonstrates exceptional levels of both diastereo- and enantioselectivity, with most examples achieving greater than 20:1 diastereomeric ratio (dr) and 97–99% enantiomeric excess (ee). acs.org The reaction is compatible with both mono- and disubstituted BCBs, providing an efficient route to challenging tetrasubstituted bicyclic products that contain two quaternary centers. acs.org
Lewis acid catalysis has also been explored for the construction of related bicyclo[3.1.1]heptane scaffolds. While an initial Eu(OTf)₃-catalyzed cycloaddition of BCBs with nitrones produced racemic 2-oxa-3-azabicyclo[3.1.1]heptanes, it established a new approach for constructing these frameworks. chinesechemsoc.org More recently, the development of In(OTf)₃/iridium relay catalysis has enabled the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane structures. chinesechemsoc.org
| Entry | Bicyclo[1.1.0]butane Substrate | Azomethine Ylide Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Methyl 1-phenylbicyclo[1.1.0]butane-2-carboxylate | N-Benzylidene-glycine methyl ester | 95 | >20:1 | 98 |
| 2 | Ethyl 1-(4-chlorophenyl)bicyclo[1.1.0]butane-2-carboxylate | N-(4-Methoxybenzylidene)glycine ethyl ester | 92 | >20:1 | 99 |
| 3 | Isopropyl 1-(naphthalen-2-yl)bicyclo[1.1.0]butane-2-carboxylate | N-Benzylidene-alanine methyl ester | 88 | >20:1 | 97 |
| 4 | Methyl 1,2-diphenylbicyclo[1.1.0]butane-2-carboxylate | N-Benzylidene-glycine methyl ester | 75 | >20:1 | 99 |
Diastereoselective Approaches
Diastereoselectivity can be achieved through various cycloaddition reactions where the existing stereochemistry of the substrates dictates the stereochemical outcome of the product. A modular and highly diastereoselective (3+3) cycloaddition between bicyclobutanes and pyridinium ylides has been shown to form multi-substituted 3-azabicyclo[3.1.1]heptanes. rsc.org This reaction proceeds through the dearomatization of pyridine (B92270) and occurs under ambient conditions without the need for catalysts or photochemistry, demonstrating broad functional group tolerance. rsc.orgresearchgate.net
Another effective strategy for controlling stereochemistry involves the diastereoselective Strecker reaction. chemrxiv.orgchemrxiv.org An efficient synthesis of 3-azabicyclo[3.1.1]heptane derivatives on a multigram scale utilizes this reaction starting from a readily available 3-oxocyclobutanecarboxylate. This key step installs the necessary functional groups onto the cyclobutane ring with the correct stereochemistry, which then allows for an intramolecular imide formation to construct the bicyclic core. chemrxiv.orgchemrxiv.org This method has been successfully applied to produce 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a valuable intermediate for medicinal chemistry. chemrxiv.org
The stereochemical outcome of these reactions is often controlled by steric hindrance and electronic effects, guiding the approach of the reactants to favor the formation of one diastereomer over others. The resulting multi-cyclic ring systems possess diverse synthetic handles, making them valuable for further chemical transformations. rsc.org
Use of Chiral Auxiliaries
The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In the context of bicyclic amine synthesis, chiral auxiliaries attached to a reactant can direct the stereochemical course of a reaction, after which the auxiliary can be cleaved to yield the enantiomerically enriched product. For instance, in the asymmetric synthesis of related 7-azabicyclo[2.2.1]heptane systems, chiral precursors have been successfully employed to create chiral building blocks. unirioja.es This principle is broadly applicable, and leveraging chiral auxiliaries or chiral starting materials remains a viable strategy for the enantioselective synthesis of 3-azabicyclo[3.1.1]heptane derivatives. vulcanchem.com Pinane-based chiral tridentate ligands have also been investigated for asymmetric additions, highlighting the role of chiral ligands in stereocontrol. mdpi.com
Structural Elucidation and Conformational Analysis of 3 Benzyl 3 Azabicyclo 3.1.1 Heptan 2 One
Advanced Spectroscopic Techniques for Structural Characterization
The definitive structure of 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one is established through a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete dataset for this compound is not publicly detailed, extensive data is available for its close structural isomer, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, which provides a strong basis for characterizing the core structure and substituent groups. acs.orgresearchgate.net
The ¹H NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) group's aromatic protons, typically in the 7.2-7.4 ppm range, and a singlet for the benzylic methylene (B1212753) (CH₂) protons. The bicyclic core's protons would present as a complex series of multiplets at higher field, with their specific shifts and coupling constants being highly dependent on their fixed spatial relationships.
The ¹³C NMR spectrum would complement this by showing distinct resonances for the aromatic carbons, the benzylic CH₂ carbon, and the aliphatic carbons of the bicyclic cage. A key signal would be the carbonyl carbon of the lactam, expected to appear significantly downfield (>170 ppm).
IR spectroscopy serves to identify key functional groups. A strong absorption band characteristic of the lactam carbonyl (C=O) stretch is a definitive feature, typically appearing in the range of 1680-1750 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H and C=C stretching vibrations. Mass spectrometry would confirm the compound's molecular weight, with an expected molecular ion peak corresponding to the formula C₁₃H₁₅NO.
Table 1: Representative Spectroscopic Data for the Isomeric 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one acs.orgresearchgate.net This data is for a closely related isomer and is presented to illustrate the expected spectral characteristics.
| Technique | Data |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for benzylic protons, and a series of multiplets for the bicyclic ring protons. |
| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, aliphatic carbons of the bicyclic system, and a downfield signal for the ketone carbonyl. |
| IR (Infrared) | Strong absorption band for the C=O stretch, along with bands for aromatic C-H and C=C bonds. |
| MS (Mass Spec) | Molecular ion peak confirming the molecular formula and weight. |
X-ray Crystallography Studies of the Bicyclic Core
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of molecules, including precise bond lengths, bond angles, and torsional angles. researchgate.net While the specific crystal structure for this compound is not available in the public domain, crystallographic analysis of the parent 3-azabicyclo[3.1.1]heptane hydrochloride offers fundamental insights into the geometry of the bicyclic core. researchgate.net
The [3.1.1] bicyclic system is inherently strained. It consists of a six-membered piperidine (B6355638) ring fused with a four-membered cyclobutane (B1203170) ring. The fusion creates two bridgehead carbons (C1 and C5) and a one-carbon bridge (C7) connecting them, forcing the six-membered ring into a fixed, non-interconverting conformation. The bond angles within the cyclobutane portion of the ring system deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, a direct consequence of ring strain. The nitrogen atom at position 3 is held in a specific geometry, influencing the planarity and reactivity of the adjacent lactam functionality.
Table 2: Selected X-ray Crystallographic Parameters for the 3-Azabicyclo[3.1.1]heptane Core researchgate.net Data derived from a related hydrochloride salt.
| Parameter | Description | Typical Value |
| Bond Lengths (Å) | C-C and C-N bond lengths within the bicyclic frame. | ~1.53-1.55 Å (C-C), ~1.48-1.50 Å (C-N) |
| Bond Angles (°) | Internal angles of the cyclobutane and piperidine rings. | Angles within the cyclobutane portion are compressed (~90°), while angles in the six-membered ring are distorted from ideal values. |
| Ring Conformation | Overall shape of the fused ring system. | Highly rigid, distorted boat/chair conformation. |
Conformational Preferences and Rigidity of the 3-Azabicyclo[3.1.1]heptane System
The defining structural characteristic of the 3-azabicyclo[3.1.1]heptane system is its conformational rigidity. acs.orgacs.org Unlike monocyclic systems like piperidine, which can undergo ring-flipping between two chair conformations, the bicyclic nature of this scaffold locks the six-membered ring into a single, highly constrained conformation. acs.org This rigidity is a key feature exploited in drug design, as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations.
Analysis of Molecular Architecture and Exit Vector Orientations
To quantify and compare the three-dimensional architecture of scaffolds like 3-azabicyclo[3.1.1]heptane, chemists employ exit vector analysis. researchgate.netacs.org Exit vectors are imaginary lines drawn from the points of attachment on the scaffold to the first atom of a substituent. The analysis of the distance and angles between these vectors provides a powerful tool for understanding how a scaffold orients functional groups in space, making it invaluable for designing bioisosteres. acs.org
The 3-azabicyclo[3.1.1]heptane core has been studied as a saturated isostere of meta-substituted pyridine (B92270) and benzene (B151609) rings. researchgate.netacs.org X-ray data allows for the precise measurement of key geometric parameters that define the orientation of substituents. These parameters include:
r: The distance between the scaffold atoms to which the exit vectors are attached.
d: The distance between the first atoms of the substituents (the start of the exit vectors).
ϕ: The angle between the two exit vectors.
Studies on the 3-azabicyclo[3.1.1]heptane core show that these geometric parameters closely mimic those of a 3,5-disubstituted pyridine ring, making it an effective replacement in medicinal chemistry. researchgate.net The rigid framework ensures that the exit vector angle (ϕ) is held at approximately 118-120°, closely matching the 120° angle of a meta-substituted aromatic system. acs.org This mimicry allows for the preservation of crucial binding interactions while improving properties such as solubility and metabolic stability.
Table 3: Exit Vector Parameters for the 3-Azabicyclo[3.1.1]heptane Core Compared to Pyridine researchgate.net
| Scaffold | Distance r (Å) | Distance d (Å) | Angle ϕ (°) |
| 3-Azabicyclo[3.1.1]heptane | 4.79 - 4.81 | 4.14 - 4.18 | 118.4 - 119.5 |
| 3,5-Disubstituted Pyridine | 5.06 | 4.38 | 120.0 |
Chemical Transformations and Derivatization of 3 Benzyl 3 Azabicyclo 3.1.1 Heptan 2 One
Reactivity Profiles and Reaction Mechanisms of the Ketone Moiety
The carbonyl group in aldehydes and ketones is a key reactive site due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. libretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orglibretexts.org The reactivity of the ketone in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is influenced by its bicyclic structure, which imposes steric constraints that can lead to high stereoselectivity in addition reactions. Nucleophilic attack typically occurs from the less sterically hindered face of the molecule. researchgate.net
The ketone moiety of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one readily undergoes nucleophilic additions and reductions, typically yielding single isomers due to steric hindrance. researchgate.net
Grignard Reaction: The addition of phenylmagnesium bromide (PhMgBr) to the ketone in THF at -50 °C results in the formation of the corresponding tertiary alcohol in 87% yield. The nucleophilic attack happens at the less sterically hindered side, leading to a single isomer. researchgate.net
Reduction: The carbonyl group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol at -50 °C. This reaction is highly stereoselective, affording the corresponding alcohol as a sole isomer in 96% yield. researchgate.net
Trifluoromethylation: The addition of trifluoromethyltrimethylsilane (CF₃TMS), a source of the trifluoromethyl nucleophile, in the presence of a fluoride source, gives the trifluoroethanol derivative quantitatively. Subsequent acidic cleavage of the trimethylsilyl (TMS) group yields the CF₃-substituted alcohol in 97% yield. This addition also proceeds with high stereoselectivity, forming only one isomer. researchgate.net
| Reagent | Conditions | Product | Yield | Stereochemistry |
|---|---|---|---|---|
| PhMgBr | THF, -50 °C | Tertiary Alcohol (7) | 87% | Single isomer |
| NaBH₄ | MeOH, -50 °C | Secondary Alcohol (8) | 96% | Single isomer |
| 1. CF₃TMS, NBu₄F 2. Acid | 1. THF, rt 2. - | CF₃-substituted Alcohol (10) | 97% (from 9) | Single isomer |
The ketone functionality can be converted into other functional groups via intermediate derivatives like oximes.
The reaction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one with hydroxylamine (NH₂OH) in water provides the corresponding oxime in 99% yield. researchgate.net This oxime serves as a precursor to amines. The reduction of the oxime group using a Raney nickel alloy affords the corresponding primary amine as a mixture of two stereoisomers in 91% yield. These isomers can be separated after derivatization, for example, by amide coupling with benzoyl chloride. researchgate.net
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1) | NH₂OH | Oxime (11) | 99% |
| Oxime (11) | Raney Ni | Amine (12) | 91% |
Selective Derivatization Strategies for the Cyclobutane (B1203170) Ring
The 3-azabicyclo[3.1.1]heptane framework is considered a valuable bioisostere for substituted benzenes and pyridines, making its derivatization a key strategy in drug discovery. chinesechemsoc.org The strained cyclobutane ring offers unique opportunities for functionalization, leading to novel conformationally restricted piperidine (B6355638) derivatives. acs.orgconsensus.app Synthetic strategies often focus on creating building blocks with specific substitution patterns on the cyclobutane core, which can then be elaborated into more complex molecules. acs.orgnih.gov Methodologies such as Lewis acid-catalyzed cycloadditions with bicyclobutanes have been developed to construct the azabicyclo[3.1.1]heptane skeleton, providing access to a range of multifunctionalized derivatives. chinesechemsoc.orgnih.gov
Modifications at the N-Benzyl Group and Nitrogen Atom
The N-benzyl group can be modified or removed to generate further derivatives. For instance, after protecting the ketone as a ketal, the tertiary amine can be alkylated with methyl iodide (MeI). Subsequent hydrogenation of the resulting quaternary salt using palladium on charcoal as a catalyst removes the benzyl (B1604629) group, yielding the N-methyl derivative. Acidic cleavage of the ketal then provides the N-methyl ketone. researchgate.net This debenzylation step is crucial for accessing compounds with different substituents on the nitrogen atom. Catalytic debenzylation is a common strategy in related systems for removing the benzyl protecting group. chemrxiv.org
Synthesis of Conformationally Restricted Piperidine Analogues from 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is a key intermediate for the synthesis of 4-substituted piperidine analogues, which are important pharmacophores. researchgate.net The transformations described above—nucleophilic addition, reduction, and oxime formation/reduction—at the C6 ketone position directly lead to a variety of conformationally restricted 4-substituted piperidine derivatives. researchgate.net These bicyclic structures serve as nonclassical piperidine isosteres, where the rigid framework locks the molecule into a specific conformation. acs.orgnih.gov This conformational restriction can be advantageous in drug design for improving binding affinity and selectivity to biological targets. The synthesis of these analogues from the parent ketone allows for the convenient preparation of diverse libraries of compounds for drug discovery programs. researchgate.netnih.gov
Computational and Theoretical Studies on 3 Benzyl 3 Azabicyclo 3.1.1 Heptan 2 One and Its Analogues
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for understanding the behavior of molecules at an atomic level. fz-juelich.de These techniques serve as a bridge between microscopic molecular interactions and macroscopic properties. fz-juelich.de Molecular dynamics (MD) simulations, a key component of this field, calculate the motion of atoms in a system over time, providing a detailed view of molecular flexibility and interactions with the surrounding environment, such as a solvent. fz-juelich.demdpi.com
For a molecule like 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one, MD simulations would typically involve the following steps:
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen to define the potential energy of the system as a function of its atomic coordinates.
System Setup: The molecule is placed in a simulation box, often filled with solvent molecules (like water) to mimic physiological conditions.
Equilibration: The system is gradually heated to the desired temperature and the pressure is stabilized to ensure a realistic starting point for the simulation. mdpi.com
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.
These simulations can predict how the bicyclic ring and the benzyl (B1604629) group move and interact, revealing stable conformations and the transitions between them. Similar computational approaches have been successfully applied to analyze derivatives of other bicyclic systems, such as 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide, to assess their potential as therapeutic agents. nih.gov The combination of molecular docking and MD simulations has proven to be a practical and cost-effective tool in drug development. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to provide a balance between accuracy and computational cost. scielo.br
For this compound, these calculations can predict a range of fundamental properties:
Electron Distribution: Mapping the electron density and electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen of the lactam and the nitrogen atom are expected to be electron-rich sites.
Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.
Reaction Mechanisms: Modeling the transition states and energy barriers for potential chemical reactions, providing insight into the molecule's reactivity.
In studies of analogous N-benzyl tertiary amides, DFT calculations combined with a polarizable continuum model (PCM) to simulate solvent effects have been used to accurately predict stable conformations and rotational energy barriers. scielo.brresearchgate.net Such calculations would be invaluable for understanding the electronic characteristics that govern the chemical behavior of this compound.
Computational Analysis of Conformational Dynamics and Energetics
The three-dimensional structure of a molecule is critical to its function. This compound possesses a rigid bicyclic core but also has flexible components, primarily due to the rotation around the N-CH₂ (benzyl) bond and the inherent properties of the tertiary amide (lactam) group.
Computational conformational analysis can identify the most stable low-energy structures and the energetic barriers between them. A key feature of tertiary amides is the restricted rotation around the C-N bond, which can lead to the existence of distinct cis (E) and trans (Z) rotamers. scielo.br For the target molecule, this would involve the orientation of the benzyl group relative to the carbonyl group.
A combined approach using Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations has been effectively used to study the conformational equilibrium of N-benzyl-N-(furan-2-ylmethyl) acetamide, a related acyclic tertiary amide. scielo.br This study identified multiple stable conformations and the dynamic interconversion between them. scielo.br For this compound, a similar analysis would likely reveal a complex conformational landscape influenced by the rigid bicyclic frame.
Table 1: Potential Conformational Isomers of this compound
| Type of Isomerism | Description | Computational Method |
|---|---|---|
| Amide Rotamers (E/Z) | Isomers arising from the restricted rotation around the lactam C-N bond, affecting the orientation of the benzyl group. | DFT, Molecular Dynamics |
| Ring Conformation | Puckering of the bicyclo[3.1.1]heptane system, which is inherently strained and conformationally restricted. | DFT, X-ray Crystallography (on analogues) |
| Benzyl Group Orientation | Rotational isomers (rotamers) resulting from rotation around the N-CH₂ bond of the benzyl substituent. | DFT, Molecular Dynamics |
Studies on analogous bicyclic lactams have used X-ray crystallography to confirm the relative configuration of the scaffold, which in turn validates the stereochemical models used in computational studies. nih.gov
In Silico Exploration of Biological Target Interactions and Mechanism of Action
In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule might bind to a biological target, such as a protein or enzyme. mdpi.com This method involves placing a model of the ligand (the small molecule) into the binding site of a receptor and calculating a score that estimates the strength of the interaction. dergipark.org.tr
For this compound, an in silico workflow could proceed as follows:
Target Identification: Based on structural similarity to known drugs or pharmacophores, a list of potential biological targets is generated. Given its rigid, sp³-rich scaffold, the 3-azabicyclo[3.1.1]heptane core is considered a valuable building block in medicinal chemistry, often acting as a bioisostere for piperidine (B6355638) or pyridine (B92270) rings found in many approved drugs. dergipark.org.trresearchgate.net
Molecular Docking: The 3D structure of the compound is docked against the crystal structures of the identified targets. The resulting binding poses and scores indicate the most likely interactions.
Binding Mode Analysis: The predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking with the benzyl group) are analyzed to understand the potential mechanism of action.
Analogue-Based Screening: If initial hits are promising, structurally similar analogues can be designed and docked to explore structure-activity relationships (SAR) and optimize binding affinity. mdpi.com
Molecular docking studies on analogues of other azabicyclo systems have successfully identified potential modes of action against targets like bacterial enzymes, demonstrating the utility of this approach. plos.org
Table 2: Potential Biological Targets for In Silico Screening
| Target Class | Example(s) | Rationale for Investigation |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin, Opioid Receptors | Many CNS-active drugs contain piperidine-like scaffolds. |
| Enzymes | Acetylcholinesterase, Proteases, Kinases | Enzyme inhibition is a common mechanism for drugs containing heterocyclic moieties. dergipark.org.tr |
| Ion Channels | Sodium, Potassium, Calcium Channels | Modulators of ion channels often possess well-defined three-dimensional shapes. |
| Viral Proteins | SARS-CoV-2 Main Protease (3CLpro) | Bicyclic scaffolds have been explored as potential antiviral agents. nih.gov |
Strategic Applications of the 3 Azabicyclo 3.1.1 Heptane Scaffold in Drug Discovery and Chemical Biology
Role as a Privileged Structure and Versatile Building Block in Medicinal Chemistry
The 3-azabicyclo[3.1.1]heptane scaffold is increasingly recognized as a privileged structure in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. researchgate.net Its unique bridged bicyclic system offers a fixed spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This rigid framework allows for the precise positioning of functional groups in three-dimensional space, a critical factor in optimizing ligand-receptor interactions.
The versatility of the 3-azabicyclo[3.1.1]heptane core is further highlighted by its utility as a versatile building block in the synthesis of complex molecules. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org For instance, derivatives such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione serve as key intermediates for the multigram synthesis of monoprotected bicyclic diamines, which are valuable components in early-stage drug discovery programs. chemrxiv.orgresearchgate.netchemrxiv.org The ability to readily functionalize the scaffold at various positions allows for the generation of diverse chemical libraries for high-throughput screening. The development of scalable synthetic routes to access these building blocks, often starting from readily available materials, has made this scaffold more accessible for broader applications in drug discovery. thieme-connect.comnih.govenamine.net
Bioisosteric Replacement Strategies with 3-Azabicyclo[3.1.1]heptanes
Bioisosterism, the strategy of replacing a functional group in a bioactive molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The 3-azabicyclo[3.1.1]heptane scaffold has proven to be an effective bioisostere for several common aromatic and heteroaromatic rings, offering a means to improve the physicochemical and pharmacokinetic properties of drug candidates. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov
The 3-azabicyclo[3.1.1]heptane core has been successfully employed as a saturated bioisostere for both pyridine (B92270) and piperidine (B6355638) rings, two of the most prevalent heterocycles in approved drugs. chemrxiv.orgchemrxiv.orgresearchgate.net Crystallographic analysis has revealed a high degree of similarity between the geometric parameters of the 3-azabicyclo[3.1.1]heptane core and the pyridine ring. chemrxiv.org While the carbon-carbon distances are slightly shorter in the bicyclic scaffold, the crucial angle between the exit vectors for substituents is nearly identical, allowing it to mimic the spatial orientation of 3,5-disubstituted pyridines. chemrxiv.orgresearchgate.net This structural mimicry enables the replacement of pyridine rings in existing drugs to generate novel, three-dimensional analogs with potentially improved properties. chemrxiv.orgresearchgate.net Similarly, it can serve as a nonclassical, conformationally restricted isostere of piperidine. nih.govenamine.net
The related bicyclo[3.1.1]heptane scaffold has been identified as a potent bioisostere of meta-substituted benzene (B151609) rings. nih.govspringernature.com This is due to the similar distance and angle between substituents at the bridgehead positions, which mimics the 1,3-substitution pattern of a benzene ring. springernature.comchemrxiv.org While the direct application of 3-azabicyclo[3.1.1]heptane as a meta-benzene isostere is less documented, the principle of using bridged bicyclic systems to replace aromatic rings is well-established. researchgate.netchemrxiv.org The introduction of a nitrogen atom into the bicyclo[3.1.1]heptane framework to create the 3-azabicyclo[3.1.1]heptane scaffold offers an avenue to create novel heteroaromatic bioisosteres with altered properties. chemrxiv.org
One of the most significant advantages of employing the 3-azabicyclo[3.1.1]heptane scaffold as a bioisostere is its profound and often beneficial impact on the physicochemical properties of the parent molecule. The replacement of flat aromatic rings with this saturated, three-dimensional core can lead to substantial improvements in aqueous solubility, a critical parameter for drug absorption and formulation. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov
Perhaps most impressively, the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold can dramatically enhance metabolic stability. chemrxiv.orgresearchgate.netnih.gov In the Rupatadine analog, the metabolic half-life was increased by more than tenfold, indicating a much slower rate of decomposition by liver microsomes. chemrxiv.orgresearchgate.net This increased stability can lead to a longer duration of action and potentially a reduced dosing frequency.
| Compound | Scaffold | Solubility (μM) | logD | Metabolic Half-life (t1/2, min) |
|---|---|---|---|---|
| Rupatadine | Pyridine | 29 | >4.5 | 3.2 |
| Rupatadine Analog | 3-Azabicyclo[3.1.1]heptane | 365 | 3.8 | 35.7 |
Design and Synthesis of Conformationally Constrained Peptidomimetics and Amino Acids
The rigid nature of the 3-azabicyclo[3.1.1]heptane scaffold makes it an excellent template for the design and synthesis of conformationally constrained peptidomimetics and amino acids. By incorporating this scaffold into peptide sequences, it is possible to lock the peptide backbone into a specific conformation, which can lead to increased potency, selectivity, and resistance to enzymatic degradation. The synthesis of novel amino acids derived from scaffolds like 2-azaspiro[3.3]heptane highlights the ongoing interest in using sterically constrained building blocks in peptide chemistry. semanticscholar.org
Application in Analogs of Known Bioactive Compounds (e.g., Rupatadine, Thalidomide, Sonidegib)
The practical utility of the 3-azabicyclo[3.1.1]heptane scaffold is best demonstrated through its application in the synthesis of analogs of well-known bioactive compounds. As previously discussed, the replacement of the pyridine ring in the antihistamine Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in its physicochemical properties. thieme-connect.comchemrxiv.orgresearchgate.netresearchgate.netresearchgate.net
In another notable example, the 3-azabicyclo[3.1.1]heptane framework has been used to create bridged analogs of Thalidomide. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org Thalidomide is an important anticancer drug and a component of proteolysis-targeting chimeras (PROTACs). The synthesis of these novel analogs demonstrates the potential of the 3-azabicyclo[3.1.1]heptane scaffold to generate new chemical entities with potential applications in oncology and targeted protein degradation. chemrxiv.orgresearchgate.netchemrxiv.org
Furthermore, the broader concept of using bicyclo[3.1.1]heptane systems as bioisosteres has been applied to the anticancer drug Sonidegib. chemrxiv.orgnih.gov In this case, the replacement of a meta-substituted benzene ring with a 3-oxabicyclo[3.1.1]heptane, a closely related scaffold, resulted in a patent-free analog with nanomolar potency, reduced lipophilicity, and significantly improved water solubility. chemrxiv.orgnih.gov This highlights the general applicability of the bicyclo[3.1.1]heptane framework and its heteroatom-containing variants in modifying existing drugs to create new intellectual property and enhance therapeutic properties. chemrxiv.orgnih.gov
| Parent Drug | Scaffold Application | Key Outcome |
|---|---|---|
| Rupatadine | Replacement of pyridine with 3-azabicyclo[3.1.1]heptane | Improved solubility, metabolic stability, and lipophilicity. chemrxiv.orgresearchgate.net |
| Thalidomide | Synthesis of bridged analogs using a 3-azabicyclo[3.1.1]heptane derivative | Creation of novel analogs for potential use in oncology and PROTACs. researchgate.netchemrxiv.orgresearchgate.netchemrxiv.org |
| Sonidegib | Replacement of meta-benzene with 3-oxabicyclo[3.1.1]heptane | Patent-free analog with nanomolar potency, reduced lipophilicity, and improved solubility. chemrxiv.orgnih.gov |
Future Perspectives and Emerging Directions in 3 Azabicyclo 3.1.1 Heptan 2 One Research
Innovation in Synthetic Methodologies for Complex Derivatization
The development of robust and scalable synthetic routes is crucial for the widespread adoption of the 3-azabicyclo[3.1.1]heptane core in drug discovery programs. While initial methods have been established, future efforts are directed toward more efficient, versatile, and stereoselective syntheses that allow for intricate and diverse derivatization.
Recent advancements have provided efficient, multigram-scale syntheses of key intermediates like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a related ketone, which serves as a versatile building block for further modification of the cyclobutane (B1203170) ring. acs.orgresearchgate.net One promising approach involves the intramolecular formation of an imide from a suitably functionalized cyclobutane derivative, a method that has been successfully scaled up. researchgate.netchemrxiv.orgchemrxiv.org Another general strategy relies on the reduction of spirocyclic oxetanyl nitriles to access the core structure. nih.govresearchgate.net
Emerging methodologies focus on catalytic asymmetric strategies to produce enantioenriched products, which are critical for developing selective therapeutics. chinesechemsoc.org For instance, copper-catalyzed stereoselective cycloadditions are being explored to construct chiral polysubstituted 3-azabicyclo[3.1.1]heptanes with high diastereoselectivity and enantioselectivity. acs.org These innovative routes are essential for creating libraries of complex derivatives, enabling a more thorough exploration of their structure-activity relationships. The constrained nature of the azabicyclic system, once accessed through these improved synthetic methods, offers the potential to develop compounds with novel biological properties. d-nb.info
Table 1: Selected Synthetic Approaches for the 3-Azabicyclo[3.1.1]heptane Core
| Method | Key Features | Scale | Reference |
|---|---|---|---|
| Intramolecular Imide Formation | Utilizes 1,3-functionalized cyclobutane derivatives. | Multigram | researchgate.netchemrxiv.org |
| Reduction of Spirocyclic Nitriles | A general approach to the core structure. | Scalable | nih.govresearchgate.net |
| Dynamic Addition-Intramolecular Substitution | Accesses derivatives from cyclobutanones. | >100 mmol | d-nb.info |
Advanced Applications in Novel Drug Design and Chemical Probe Development
The 3-azabicyclo[3.1.1]heptane scaffold is increasingly recognized for its potential in designing novel therapeutics and sophisticated chemical probes. Its rigid, sp³-rich structure makes it an excellent bioisostere for meta-substituted arenes and pyridines, allowing for the modification of physicochemical properties of known drugs to enhance efficacy, selectivity, and metabolic stability. chemrxiv.orgchinesechemsoc.org
A significant application is the incorporation of this scaffold into existing drug molecules. For example, replacing the pyridine (B92270) ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in its physicochemical profile. nih.govresearchgate.net This demonstrates the scaffold's ability to confer favorable drug-like properties.
Furthermore, derivatives of this bicyclic system are being used as building blocks for advanced therapeutic modalities. Research has shown their utility in synthesizing bridged analogs of Thalidomide, a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). researchgate.netchemrxiv.orgchemrxiv.org PROTACs are a revolutionary class of drugs that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The unique geometry of the 3-azabicyclo[3.1.1]heptane core can provide the specific conformational constraints needed for effective PROTAC design. Additionally, related diazabicyclo[3.1.1]heptane structures have been used to develop potent and selective ligands for neuronal nicotinic acetylcholine receptors, highlighting their applicability in neuroscience drug discovery. nih.gov
Integration with Modern Drug Discovery Paradigms and Chemical Space Exploration
The exploration of novel chemical space is a central theme in modern drug discovery, aiming to identify unprecedented molecular architectures with unique biological activities. The 3-azabicyclo[3.1.1]heptane framework is well-aligned with this paradigm, offering a departure from the predominantly flat structures that have historically dominated medicinal chemistry.
Systematic exploration of chemical databases reveals that many simple, three-dimensional scaffolds, including bicyclic amines, remain underexplored or entirely novel. nih.gov By focusing on such structures, researchers can tap into a vast and unexploited reservoir of potential drug candidates. The synthesis and screening of libraries based on the 3-azabicyclo[3.1.1]heptan-2-one core can lead to the discovery of first-in-class modulators for challenging biological targets.
Integrating these novel scaffolds with modern computational tools and screening platforms is key to unlocking their full potential. The use of generated databases (GDBs) to enumerate and prioritize synthetically feasible yet unexplored ring systems can guide synthetic efforts toward the most promising areas of chemical space. nih.gov The application of the 3-azabicyclo[3.1.1]heptane core as a saturated bioisostere is a prime example of a modern design strategy to create molecules with improved three-dimensionality and properties, thereby expanding the accessible chemical space for drug discovery. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one |
| 3-azabicyclo[3.1.1]heptane |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one |
| 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione |
| Rupatidine |
| Thalidomide |
| 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes |
Q & A
Basic: What are the established synthetic routes for 3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one?
The compound is synthesized via a two-step multigram process. The first step involves constructing the bicyclic framework through cyclization reactions, while the second introduces the benzyl group via alkylation or reductive amination. Key parameters include using anhydrous solvents (e.g., THF or DCM) and maintaining an inert atmosphere to prevent oxidation. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Advanced: How can reaction conditions be optimized to maximize yield and minimize side products?
Optimization requires precise control of:
- Temperature : Lower temperatures (0–5°C) during sensitive steps (e.g., cyclization) reduce side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) improves bicyclization kinetics.
Reaction progress should be monitored via TLC or HPLC, with quenching protocols to isolate intermediates .
Basic: What analytical techniques confirm the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify bicyclic geometry and benzyl substitution. Key signals include downfield shifts for the ketone (δ ~210 ppm in ¹³C) and aromatic protons (δ 7.2–7.4 ppm in ¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 202.3) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles in crystalline derivatives .
Advanced: How should researchers resolve discrepancies in spectral data between synthesized batches?
Discrepancies may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes affecting signal splitting.
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish stereoisomers.
- Chiral HPLC : Separates enantiomers if asymmetric centers are present.
Cross-validation with computational models (DFT) can predict expected spectral patterns .
Advanced: What pharmacological mechanisms are hypothesized for derivatives of this compound?
Derivatives exhibit structural analogies to dopamine receptor ligands. In silico docking studies suggest interactions with D₂ and D₃ receptors via:
- Hydrogen bonding : Between the ketone oxygen and serine residues (e.g., Ser193 in D₃).
- π-π stacking : Benzyl group alignment with aromatic pockets in the receptor.
In vitro assays (e.g., radioligand binding) are critical to validate affinity and selectivity .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Poor in water (<0.1 mg/mL); requires DMSO or ethanol for stock solutions.
- Stability : Degrades at pH < 3 (acidic hydrolysis of the ketone) or > 10 (base-induced ring-opening). Store at –20°C under argon for long-term stability .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Challenges include:
- Purification bottlenecks : Replace column chromatography with fractional crystallization for large batches.
- Intermediate instability : Use in situ quenching (e.g., aqueous NaHCO₃) to stabilize reactive intermediates.
Process optimization via Design of Experiments (DoE) improves reproducibility .
Advanced: How can the compound’s bioactivity be enhanced through targeted derivatization?
- Positional modifications : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzyl ring to enhance receptor binding.
- Ring expansion : Synthesize 3-azabicyclo[3.2.0]heptane analogs to probe steric effects.
- Prodrug strategies : Convert the ketone to a ketal for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
